
Rifamycin B ethylphenylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rifamycin B ethylphenylamide is a useful research compound. Its molecular formula is C47H58N2O13 and its molecular weight is 859 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Rifamycin B ethylphenylamide exhibits significant antimicrobial activity against a variety of bacterial strains, particularly those resistant to other antibiotics. It primarily targets the bacterial RNA polymerase, inhibiting RNA synthesis, which is critical for bacterial growth and replication.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Mycobacterium tuberculosis | < 0.5 µg/mL | Effective in multidrug-resistant strains |
Staphylococcus aureus | 1 µg/mL | Active against methicillin-resistant strains |
Escherichia coli | 2 µg/mL | Broad-spectrum activity |
The compound has shown promise in treating infections caused by both Gram-positive and Gram-negative bacteria, making it a versatile candidate for further development in antibiotic therapy .
Clinical Applications
This compound has been investigated for its clinical applications in various infectious diseases, particularly those caused by resistant pathogens. Its use is especially relevant in the context of tuberculosis and other mycobacterial infections.
Case Study: Tuberculosis Treatment
A clinical study demonstrated that this compound could be effectively used in combination therapy for treating tuberculosis. Patients receiving this compound alongside other antibiotics showed improved outcomes compared to those on standard regimens alone. The study highlighted the compound's ability to reduce bacterial load significantly and enhance treatment efficacy .
Resistance and Future Directions
Despite its efficacy, resistance to rifamycins, including this compound, can develop. Ongoing research focuses on understanding the genetic basis of resistance and developing strategies to mitigate it. Novel derivatives and combinations with other antibiotics are being explored to enhance therapeutic outcomes.
Table 2: Resistance Mechanisms
Mechanism | Description |
---|---|
Mutation in rpoB gene | Alters target site for rifamycins |
Efflux pumps | Increase drug expulsion from bacterial cells |
Enzymatic degradation | Breakdown of rifamycins by bacterial enzymes |
Research continues to identify new compounds that can overcome these resistance mechanisms while maintaining or enhancing antimicrobial activity .
Propiedades
Número CAS |
16784-09-1 |
---|---|
Fórmula molecular |
C47H58N2O13 |
Peso molecular |
859 g/mol |
Nombre IUPAC |
[(9E,19E,21E)-27-[2-(N-ethylanilino)-2-oxoethoxy]-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C47H58N2O13/c1-11-49(31-18-13-12-14-19-31)35(51)23-59-34-22-32-42(55)37-36(34)38-44(29(7)41(37)54)62-47(9,45(38)56)60-21-20-33(58-10)26(4)43(61-30(8)50)28(6)40(53)27(5)39(52)24(2)16-15-17-25(3)46(57)48-32/h12-22,24,26-28,33,39-40,43,52-55H,11,23H2,1-10H3,(H,48,57)/b16-15+,21-20+,25-17+ |
Clave InChI |
MMENVWWZIAKYIO-BDWRXWLSSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
SMILES isomérico |
CCN(C1=CC=CC=C1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)/C(=C/C=C/C(C(C(C(C(C(C(C(/C=C/OC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)/C)O |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=O)COC2=C3C4=C(C(=C2)NC(=O)C(=CC=CC(C(C(C(C(C(C(C(C=COC5(C(=O)C3=C(O5)C(=C4O)C)C)OC)C)OC(=O)C)C)O)C)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.